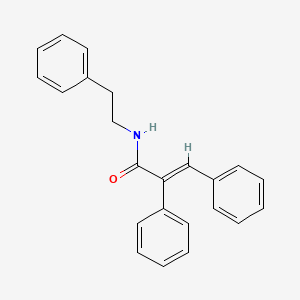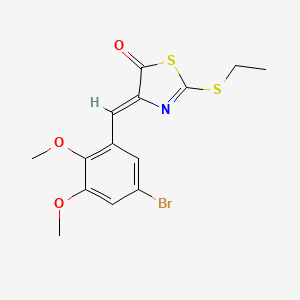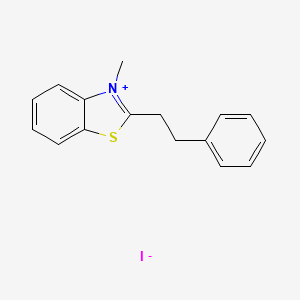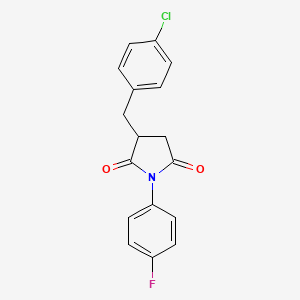
(1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine, also known as IMNA, is a chemical compound that has been studied extensively for its potential use in scientific research. IMNA is a member of the indoleamine family of compounds, which are known for their diverse range of biological activities.
Wirkmechanismus
The mechanism of action of (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine involves its ability to inhibit MAO-A and MAO-B. By inhibiting these enzymes, (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine increases the levels of neurotransmitters in the brain, which can have a positive effect on mood and behavior. In addition, (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine has been found to have antioxidant properties, which may further contribute to its neuroprotective effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine have been studied extensively in animal models. (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine has been found to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which can have a positive effect on mood and behavior. In addition, (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine has been found to have anti-inflammatory and neuroprotective properties, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine in lab experiments is its specificity for MAO-A and MAO-B. This allows researchers to study the effects of inhibiting these enzymes on neurotransmitter levels and behavior. However, one limitation of using (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine is its potential toxicity at high doses. Careful dosing and monitoring is necessary to ensure the safety of lab animals and researchers.
Zukünftige Richtungen
There are several future directions for the study of (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine. One area of interest is its potential use in the treatment of mood disorders such as depression and anxiety. Further studies are needed to determine the optimal dosing and safety profile of (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine in humans. In addition, (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the efficacy of (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine in animal models and humans. Finally, the development of new synthetic methods for (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine may lead to improved yields and purity, making it more accessible for scientific research.
Synthesemethoden
(1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine can be synthesized through a multistep process involving the reaction of indole with 2-methyl-4-nitrobenzaldehyde, followed by reduction and reductive amination. The final product is obtained after purification through column chromatography. The synthesis of (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine has been optimized to yield high purity and high yield.
Wissenschaftliche Forschungsanwendungen
(1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine has been studied for its potential use in scientific research due to its ability to interact with various biological pathways. (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine has been found to be an effective inhibitor of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), which are enzymes that break down neurotransmitters such as serotonin, dopamine, and norepinephrine. This makes (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine a potential candidate for the treatment of depression, anxiety, and other mood disorders.
Eigenschaften
IUPAC Name |
N-(1H-indol-3-ylmethyl)-2-methyl-4-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-11-8-13(19(20)21)6-7-15(11)17-9-12-10-18-16-5-3-2-4-14(12)16/h2-8,10,17-18H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDGSHPNABFBSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5557953 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{6-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-3-pyridazinyl}azepane](/img/structure/B5184560.png)



![N-[1-(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-4-phenylbutanamide](/img/structure/B5184595.png)

![2-amino-5-(3,4-dimethoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B5184610.png)
![N~2~-(2-methoxy-5-nitrophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5184618.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(2-phenylethyl)piperidine](/img/structure/B5184630.png)
![4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B5184637.png)
![methyl 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5184646.png)